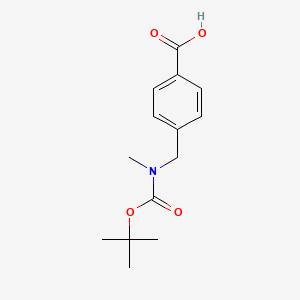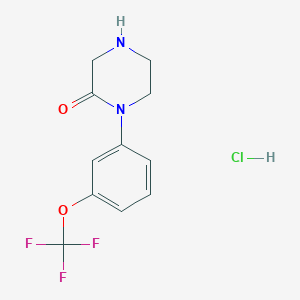
7-chloro-5-fluoro-1H-indole
Übersicht
Beschreibung
7-chloro-5-fluoro-1H-indole is a compound with a molecular weight of 169.59 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities .
Synthesis Analysis
Indole derivatives have been synthesized for various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The synthesis of indole derivatives has attracted the attention of the chemical community due to the importance of this significant ring system .Molecular Structure Analysis
The IUPAC name for 7-chloro-5-fluoro-1H-indole is the same, and its InChI code is 1S/C8H5ClFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H . The structure consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Wissenschaftliche Forschungsanwendungen
Antiviral Agents
7-chloro-5-fluoro-1H-indole derivatives have been synthesized and evaluated for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . These compounds are particularly promising due to their selectivity and potency, which are crucial for the development of new antiviral drugs.
Anticancer Applications
The indole nucleus is a common feature in many synthetic drug molecules, and its derivatives have been found to bind with high affinity to multiple receptors. This makes them valuable in the treatment of cancer. Indole derivatives can act as inhibitors for tryptophan dioxygenase, which is an enzyme involved in the metabolism of the amino acid tryptophan. By inhibiting this enzyme, indole derivatives could potentially be used as anticancer immunomodulators .
Antimicrobial Activity
Indole derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects. They have been used to develop new scaffolds for screening pharmacological activities against various microbes, which is essential for addressing antibiotic resistance .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of inflammatory diseases. Their ability to modulate the immune response can be harnessed to develop drugs that target chronic inflammation .
Antidiabetic Potential
Research has indicated that indole derivatives may have applications in the treatment of diabetes. Their role in modulating receptors and enzymes related to glucose metabolism suggests they could be used to develop new antidiabetic medications .
Neuroprotective Effects
Indole derivatives have shown potential in neuroprotection, which is critical for diseases such as Alzheimer’s and Parkinson’s. Their ability to interact with various receptors in the brain could lead to the development of drugs that protect neural tissue from damage .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have shown diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Researchers have taken interest in synthesizing various scaffolds of indole for screening different pharmacological activities . This suggests that 7-chloro-5-fluoro-1H-indole, as an indole derivative, may also have potential for future research and applications.
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which include 7-chloro-5-fluoro-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities, as mentioned above.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
7-chloro-5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIKEWVPWIHUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-fluoro-1H-indole | |
CAS RN |
259860-01-0 | |
| Record name | 7-chloro-5-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)
![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)


![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)





![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)